Spectroscopic Elucidation of 2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene: A Technical Guide
Spectroscopic Elucidation of 2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene, a nitrated stilbene derivative of interest to researchers in materials science and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide emphasizes the prediction of spectroscopic data based on the analysis of its structural components and comparison with analogous compounds. We delve into the theoretical underpinnings and practical considerations for acquiring and interpreting data from key analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols are provided to serve as a practical reference for researchers.
Introduction: The Structural Significance of a Tris-Nitro Stilbene
2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene belongs to the stilbene family, a class of compounds known for their interesting photophysical properties.[1] The presence of three strongly electron-withdrawing nitro groups on the aromatic rings is expected to significantly influence the electronic structure and, consequently, the spectroscopic properties of the molecule. The "(E)" designation indicates a trans configuration about the ethenyl (C=C) double bond, a crucial detail for spectroscopic interpretation, particularly in ¹H NMR.
A thorough spectroscopic analysis is essential for confirming the identity, purity, and structure of this compound. This guide will systematically predict and explain the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the electronic environment of each proton and carbon atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be complex due to the low symmetry of the molecule. The protons on the two aromatic rings and the ethenyl bridge will all resonate in distinct regions. The electron-withdrawing nature of the nitro groups will deshield the aromatic protons, shifting their signals to a lower field (higher ppm).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-α (ethenyl) | 7.2 - 7.5 | Doublet | Jαβ = 12-18 |
| H-β (ethenyl) | 7.5 - 7.8 | Doublet | Jαβ = 12-18 |
| Aromatic Protons | 7.6 - 9.0 | Multiplets, Doublets, Doublet of Doublets | 2-9 |
Causality Behind Predictions:
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Ethenyl Protons (H-α, H-β): The trans configuration of the ethenyl protons is expected to result in a large vicinal coupling constant (³JHH) in the range of 12-18 Hz.[2][3][4][5] This large coupling is a key diagnostic feature for the (E)-isomer.
-
Aromatic Protons: The protons on the 2,4-dinitrophenyl ring will be significantly deshielded due to the two nitro groups. The proton ortho to the ethenyl group and meta to two nitro groups will likely be the most downfield. The protons on the 3-nitrophenyl ring will also be deshielded, but to a lesser extent than those on the dinitrophenyl ring. The splitting patterns will be complex due to ortho, meta, and potentially small para couplings. The expected chemical shifts are based on data for dinitrophenyl and nitrophenyl derivatives.[6][7][8][9][10][11][12]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each carbon atom due to the lack of symmetry. The carbons directly attached to the nitro groups will be significantly deshielded.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethenyl Carbons | 120 - 140 |
| Aromatic Carbons | 115 - 150 |
| Carbons attached to NO₂ | 145 - 155 |
Causality Behind Predictions:
-
The chemical shifts are predicted based on the general ranges for aromatic and alkene carbons.[13][14][15] The carbons bearing the nitro groups are expected to be the most downfield due to the strong electron-withdrawing effect.[16][17] The lack of symmetry in both aromatic rings will result in a total of 14 distinct carbon signals (12 aromatic and 2 ethenyl).
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene will be dominated by the strong absorptions of the nitro groups.
Predicted IR Spectrum
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| trans-alkene C=C Stretch | ~1640 | Weak to Medium |
| trans-alkene =C-H bend | 980 - 960 | Strong |
| C-N Stretch | 890 - 835 | Medium |
Causality Behind Predictions:
-
Nitro Groups: Aromatic nitro compounds consistently show two very strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.[18][19][20][21][22] These are the most diagnostic peaks in the spectrum.
-
trans-Alkene: The out-of-plane C-H bend for a trans-disubstituted alkene is typically a strong and sharp band around 965 cm⁻¹.[23][24][25] This, along with the large coupling constant in the ¹H NMR, confirms the (E)-stereochemistry. The C=C stretch for a trans-alkene is often weaker than for a cis-alkene due to the smaller change in dipole moment during the vibration.[26][27]
-
Aromatic Rings: The C-H stretches above 3000 cm⁻¹ and the C=C in-ring stretches between 1600 and 1450 cm⁻¹ are characteristic of the aromatic rings.[26]
Experimental Protocol for IR Spectroscopy
Caption: Workflow for ATR-FTIR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure. For the title compound, with a molecular formula of C₁₄H₉N₃O₆, the exact mass is 315.0491 g/mol .
Predicted Mass Spectrum Fragmentation
Under electron ionization (EI), the molecule will first form a molecular ion ([M]⁺•) at m/z 315. This ion will then undergo fragmentation.
| Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Structure of Fragment |
| 315 | - | Molecular Ion ([M]⁺•) |
| 269 | NO₂ (46) | [M - NO₂]⁺ |
| 223 | 2 x NO₂ (92) | [M - 2NO₂]⁺ |
| 177 | 3 x NO₂ (138) | [M - 3NO₂]⁺ |
| 285 | NO (30) | [M - NO]⁺ |
| 299 | O (16) | [M - O]⁺ |
Causality Behind Predictions:
-
Nitroaromatic Fragmentation: A characteristic fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 amu) and/or NO (30 amu).[1][28][29][30][31] The loss of multiple nitro groups is also expected. The fragmentation of the dinitrophenyl moiety is a known pathway.[32]
-
Stilbene Fragmentation: The ethenyl bridge can also fragment, though the cleavage of the nitro groups is often the more dominant initial pathway.
Experimental Protocol for GC-MS
Caption: Workflow for UV-Vis data acquisition and analysis.
Conclusion
The spectroscopic characterization of 2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene can be effectively achieved through a combination of NMR, IR, and UV-Vis spectroscopy, along with mass spectrometry. While direct experimental data is scarce, a detailed prediction of the spectroscopic features can be made based on the well-understood effects of the constituent functional groups. The key diagnostic features to look for are the large coupling constant of the trans-ethenyl protons in the ¹H NMR, the strong and characteristic NO₂ stretching bands in the IR spectrum, and the expected fragmentation pattern in the mass spectrum. This guide provides a solid theoretical and practical foundation for researchers undertaking the synthesis and analysis of this and related nitroaromatic compounds.
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